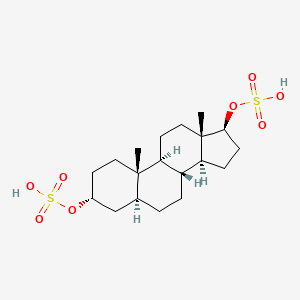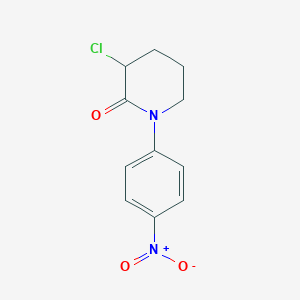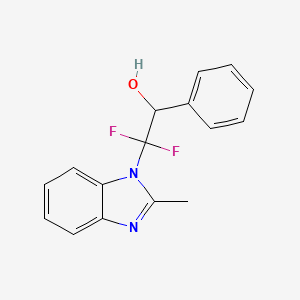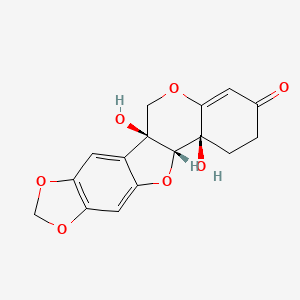![molecular formula C20H11Cl2NO3 B15291994 2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[h]quinoline core, substituted with a 3,5-dichloro-2-hydroxyphenyl group and a carboxylic acid functional group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with an appropriate benzo[h]quinoline derivative under acidic or basic conditions. This is followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinaldic acid:
Amino- and fluoro-substituted quinoline-4-carboxylic acids: These compounds have different substituents on the quinoline ring, leading to variations in their chemical properties and applications.
Uniqueness
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both dichloro and hydroxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propiedades
Fórmula molecular |
C20H11Cl2NO3 |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-2-hydroxyphenyl)benzo[h]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H11Cl2NO3/c21-11-7-15(19(24)16(22)8-11)17-9-14(20(25)26)13-6-5-10-3-1-2-4-12(10)18(13)23-17/h1-9,24H,(H,25,26) |
Clave InChI |
DCUQQGKTQODKGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3C(=O)O)C4=C(C(=CC(=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)





